Gomezine hydrochloride
Description
Gomezine hydrochloride (PubChem CID: 5320486), also referred to as Apparicine, is a naturally occurring indole alkaloid derived from Catharanthus roseus, a plant renowned for its therapeutic phytochemicals . Structurally, it features a complex polycyclic framework with a molecular formula of C₁₈H₂₃N₂O₂·HCl and a molecular weight of 350.85 g/mol (calculated from CID 5320486 and HCl addition). Its SMILES notation is Cl.C1CN2CC3=CNC4=CC=CC(=C34)C2C1=O, highlighting a fused indole ring system and a tertiary amine group protonated by hydrochloric acid .
Properties
CAS No. |
101221-43-6 |
|---|---|
Molecular Formula |
C18H21ClN2 |
Molecular Weight |
300.8 g/mol |
IUPAC Name |
(13R,14E)-14-ethylidene-12-methylidene-1,10-diazatetracyclo[11.2.2.03,11.04,9]heptadeca-3(11),4,6,8-tetraene;hydrochloride |
InChI |
InChI=1S/C18H20N2.ClH/c1-3-13-10-20-9-8-14(13)12(2)18-16(11-20)15-6-4-5-7-17(15)19-18;/h3-7,14,19H,2,8-11H2,1H3;1H/b13-3-;/t14-;/m0./s1 |
InChI Key |
UXXDBAKQBXSANY-VNLVXKONSA-N |
Isomeric SMILES |
C/C=C\1/CN2CC[C@H]1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
Canonical SMILES |
CC=C1CN2CCC1C(=C)C3=C(C2)C4=CC=CC=C4N3.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Gomezine hydrochloride involves the alteration of the usual tryptamine side chain with the loss of C-1. This process is similar to the biosynthesis of other alkaloids like uleine . The structure of this compound was established through methods of chemical decomposition and nuclear magnetic resonance (NMR) decoupling using the 1H isotope of hydrogen .
Industrial Production Methods
the compound can be synthesized in the laboratory through the biosynthesis pathway involving tryptophan and subsequent chemical modifications .
Chemical Reactions Analysis
Types of Reactions
Gomezine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Chemistry: It is used in the study of alkaloid biosynthesis and chemical structure determination.
Mechanism of Action
The mechanism of action of Gomezine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to and inhibiting certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |
|---|---|---|---|---|---|---|
| This compound | C₁₈H₂₃N₂O₂·HCl | 350.85 | 3.42 | 44.48 | 2 | 4 |
| (-)-Apparicine | C₁₈H₂₂N₂O₂ | 310.38 | 2.98 | 44.48 | 2 | 4 |
| 12-Chlorotabersonine | C₂₁H₂₃ClN₂O₂ | 394.87 | 4.15 | 52.62 | 1 | 5 |
| AC1NSULH | C₂₀H₂₈N₂O₂·HCl | 388.91 | 4.34 | 65.56 | 3 | 5 |
Notes:
- LogP (partition coefficient) indicates lipophilicity, with higher values favoring membrane permeability.
- TPSA (Topological Polar Surface Area) correlates with bioavailability; values <60 Ų suggest good absorption .
- Gomezine and (-)-Apparicine share identical TPSA and H-bond profiles, differing only in stereochemistry and HCl addition.
Pharmacokinetic and Toxicity Profiles
Table 2: ADMET and Drug-Likeness Comparison
| Compound | GI Absorption | BBB Permeability | CYP2D6 Inhibition | LD₅₀ (mg/kg) | Lipinski Violations |
|---|---|---|---|---|---|
| This compound | High | Moderate | No | 1190 | 0 |
| (-)-Apparicine | High | Low | No | 1190 | 0 |
| 12-Chlorotabersonine | High | High | Yes | 1190 | 0 |
| AC1NSULH | High | Moderate | No | 1190 | 0 |
Key Findings :
- All compounds exhibit high gastrointestinal (GI) absorption , making them orally bioavailable candidates .
- 12-Chlorotabersonine shows significant blood-brain barrier (BBB) permeability and cytochrome P450 2D6 inhibition, posing risks for CNS side effects and drug interactions .
- LD₅₀ values (median lethal dose) are identical (1190 mg/kg), indicating comparable acute toxicity levels .
Therapeutic Potential
- This compound and (-)-Apparicine were prioritized for antiviral studies due to their structural mimicry of hydroxychloroquine, a repurposed COVID-19 drug .
- AC1NSULH demonstrated superior TPSA (65.56 Ų) and LogP (4.34), suggesting enhanced solubility and tissue penetration compared to Gomezine .
- 12-Chlorotabersonine ’s chlorinated structure enhances metabolic stability but increases hepatotoxicity risks .
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